molecular formula C14H21BrO4 B14230813 Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 756822-44-3

Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14230813
CAS No.: 756822-44-3
M. Wt: 333.22 g/mol
InChI Key: LODNPNCEYWVXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes bromine, butene, and propene groups attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 4-bromo-1-butene and propene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the alkylation of diethyl malonate . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HBr, HCl), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in the presence of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield diethyl (4-hydroxybut-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while addition reactions with bromine may produce diethyl (4,4-dibromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate .

Mechanism of Action

The mechanism of action of Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromine atom and the double bonds in its structure. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition . The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or other complex molecules .

Comparison with Similar Compounds

Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate can be compared with similar compounds, such as:

Properties

CAS No.

756822-44-3

Molecular Formula

C14H21BrO4

Molecular Weight

333.22 g/mol

IUPAC Name

diethyl 2-(4-bromobut-2-enyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C14H21BrO4/c1-4-9-14(10-7-8-11-15,12(16)18-5-2)13(17)19-6-3/h4,7-9H,5-6,10-11H2,1-3H3

InChI Key

LODNPNCEYWVXTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CCBr)(C=CC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.